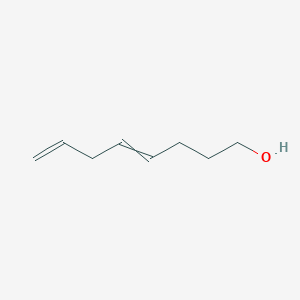
Octa-4,7-dien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-4,7-dien-1-OL: is an organic compound with the molecular formula C8H14O . It is a type of alcohol with a structure that includes two double bonds, making it a dienol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dimerization and Hydration of Butadiene: One method involves the dimerization and hydration of butadiene in the presence of a catalyst and water.
Palladium-Catalyzed Reaction: Another method involves reacting butadiene with water in the presence of a palladium catalyst and a solvent capable of dissolving both reactants. This method maintains a specific mole ratio of butadiene to the reaction product to ensure high selectivity and reaction rate.
Industrial Production Methods: The industrial production of octa-4,7-dien-1-OL typically involves continuous processes to maintain efficiency and yield. The use of palladium catalysts and specific solvents like sulfolane is common in these methods .
Analyse Des Réactions Chimiques
Types of Reactions:
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Oxidation: Singlet oxygen (O2) is a common reagent for oxidation reactions involving this compound.
Cycloaddition: Para-quinone methides can be used as acceptors in cycloaddition reactions with this compound.
Major Products:
Oxidation Products: The oxidation of this compound can yield products like para-benzoquinone.
Cycloaddition Products: Cycloaddition reactions can produce spiro[2.5]octa-4,7-dien-6-one structures.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Octa-4,7-dien-1-OL is used as a building block in the synthesis of complex organic molecules, particularly in the formation of spirocyclic compounds.
Biology and Medicine:
Biologically Active Compounds: The compound is a structural motif in various biologically active molecules, including those with DNA-alkylating properties.
Industry:
Fragrance and Flavor Industry: Due to its unique structure, this compound is used in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of octa-4,7-dien-1-OL involves its reactivity with various reagents. For example, in oxidation reactions, singlet oxygen adds to the double bonds of this compound, leading to the formation of endoperoxides and other oxidation products . In cycloaddition reactions, the compound reacts with para-quinone methides to form spirocyclic structures .
Comparaison Avec Des Composés Similaires
Linalool: A monoterpenoid with a similar structure, used in fragrances and flavors.
Geraniol: Another similar compound with applications in the fragrance industry.
Uniqueness: Octa-4,7-dien-1-OL is unique due to its specific dienol structure, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
81651-45-8 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
octa-4,7-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,4-5,9H,1,3,6-8H2 |
Clé InChI |
WDJRZKZMSXSLFQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


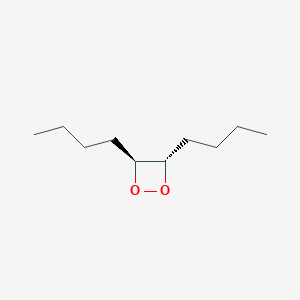
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
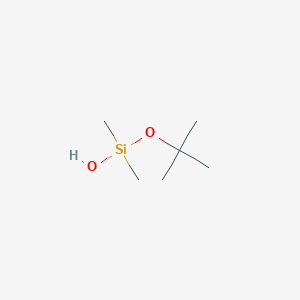
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
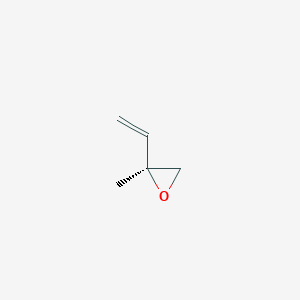
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
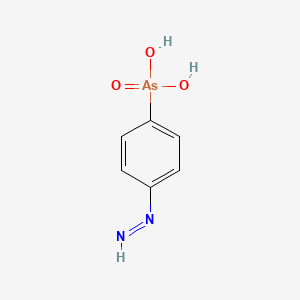
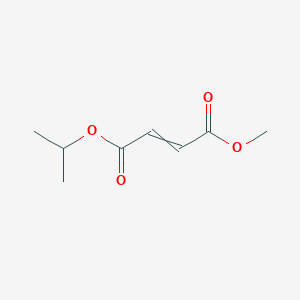
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
